1-Isobutyl-2-mercaptoimidazole
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Overview
Description
1-Isobutyl-1h-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an isobutyl group and a thiol group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1h-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of 1-Isobutyl-1h-imidazole-2-thiol may involve multi-step processes, including condensation reactions and cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1h-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Isobutyl-1h-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1h-imidazole-2-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with various biological molecules, modulating their function and pathways .
Comparison with Similar Compounds
- 1-Methyl-1h-imidazole-2-thiol
- 1-Phenyl-1h-imidazole-2-thiol
- 1-Benzyl-1h-imidazole-2-thiol
Comparison: 1-Isobutyl-1h-imidazole-2-thiol is unique due to its isobutyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
64038-78-4 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChI Key |
IXAMDLPSWOZYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CNC1=S |
Origin of Product |
United States |
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